molecular formula C14H17NO4 B14595949 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide CAS No. 61643-63-8

2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide

Cat. No.: B14595949
CAS No.: 61643-63-8
M. Wt: 263.29 g/mol
InChI Key: DQQLGFCPTODCON-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a methoxyphenyl group, and an oxobutanamide moiety

Preparation Methods

The synthesis of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with ethyl acetoacetate in the presence of a base, followed by the addition of ethyl formate. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

2-(Ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61643-63-8

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(ethoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H17NO4/c1-4-19-9-13(10(2)16)14(17)15-11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,17)

InChI Key

DQQLGFCPTODCON-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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